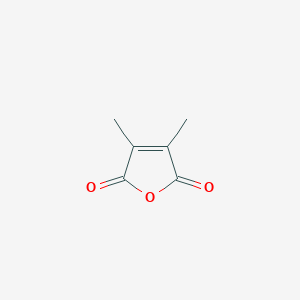

2,3-Dimethylmaleic anhydride

説明

特性

IUPAC Name |

3,4-dimethylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGALGYVFGDXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061103 | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white plates; [MSDSonline] | |

| Record name | 2,3-Dimethylmaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

223 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOL IN WATER | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.107 AT 100 °C/4 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

766-39-2 | |

| Record name | Dimethylmaleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PP3N541QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylmaleic anhydride (B1165640) (DMMA), a derivative of maleic anhydride, is a versatile organic compound with significant applications in organic synthesis and drug delivery. Its unique chemical properties, including its reactivity as a dienophile and its pH-sensitive cleavage, make it a valuable tool for researchers. This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3-dimethylmaleic anhydride, detailed experimental protocols for its synthesis, and an exploration of its key reactions and applications.

Chemical and Physical Properties

This compound is a colorless to off-white crystalline solid.[1][2] It possesses a five-membered cyclic anhydride structure with a carbon-carbon double bond, which locks the molecule into a planar conformation.[3] This planarity and the presence of the anhydride group contribute to its reactivity and stability against hydration.[3]

General Properties

| Property | Value | Reference |

| IUPAC Name | 3,4-Dimethylfuran-2,5-dione | [1] |

| Synonyms | Dimethylmaleic anhydride, DMMA | [1][4] |

| CAS Number | 766-39-2 | [1] |

| EC Number | 212-165-8 | [1] |

| Molecular Formula | C₆H₆O₃ | [1] |

| Molar Mass | 126.11 g/mol | [1] |

| Appearance | Colorless to beige solid/flakes | [1][5][6] |

| Odor | Faint, acrid | [2] |

Physical and Thermodynamic Properties

| Property | Value | Reference |

| Melting Point | 91-96 °C | [5][6][7] |

| Boiling Point | 223 °C (at 760 mmHg) | [5][8] |

| 119 °C (at 20 mmHg) | [8][9] | |

| Density | 1.107 g/cm³ | [1] |

| Vapor Pressure | 0.099 mmHg (at 25 °C, est.) | [8] |

| Flash Point | 95.6 °C (est.) | [8] |

| Water Solubility | Slightly soluble (hydrolyzes) | [2][10] |

| Solubility | Soluble in ethanol, ether, chloroform, acetone, and dimethylformamide | [2][10][11] |

Spectral Data

| Technique | Data | Reference |

| Infrared (IR) | 1815, 1791, 1734, 1687, 1278, 1123 cm⁻¹ | [7] |

| ¹H NMR (CDCl₃) | δ = 2.02 (s, 6H, CH₃) | [7] |

| ¹³C NMR (CDCl₃) | δ = 9.2, 140.7, 166.0 | [7] |

| Mass Spectrum (m/z) | 126 (15, [M⁺]), 82 (38), 54 (91), 50 (30), 39 (100) | [7] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the decarboxylative dimerization of maleic anhydride catalyzed by an amine, such as 2-aminopyridine (B139424).[1][7]

Experimental Protocol: Synthesis from Maleic Anhydride

This protocol is adapted from the method described by Baumann et al. (1984) and cited in various sources.[1][7]

Materials:

-

Maleic anhydride (2.0 mol, 196.2 g)

-

2-Aminopyridine (1.0 mol, 94.1 g)

-

Glacial acetic acid (500 mL)

-

2 M Sulfuric acid (600 mL)

-

Deionized water

Equipment:

-

1 L three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Claisen bridge (for distillation)

-

Büchner funnel and filter flask

-

Desiccator with P₂O₅

Procedure:

-

A solution of 2-aminopyridine (1.0 mol) in glacial acetic acid (200 mL) is brought to a boil in the round-bottom flask.

-

A solution of maleic anhydride (2.0 mol) in glacial acetic acid (300 mL) is added dropwise over 1 hour via the dropping funnel. Vigorous evolution of CO₂ will be observed.

-

The reaction mixture is heated at reflux for an additional 2.5 hours.

-

The acetic acid is then distilled off using a Claisen bridge.

-

After cooling, 2 M sulfuric acid (600 mL) is added to the residue, and the mixture is stirred at reflux for 2 hours.

-

The mixture is cooled to room temperature, and the precipitated crystals are collected by vacuum filtration using a Büchner funnel.

-

The crystals are washed sequentially with 2 M sulfuric acid (3 x 50 mL) and deionized water (2 x 50 mL).

-

The product is dried in a desiccator over P₂O₅ for 24 hours to yield this compound as colorless crystals.

Expected Yield: ~54%[7]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound exhibits reactivity characteristic of both cyclic anhydrides and electron-deficient alkenes.

Hydrolysis

Like other anhydrides, DMMA reacts with water to form the corresponding dicarboxylic acid, 2,3-dimethylmaleic acid.[2] This reaction is relatively slow at neutral pH but is accelerated under acidic or basic conditions.

Reactions with Nucleophiles

DMMA readily reacts with nucleophiles such as amines and alcohols. The reaction with primary amines is particularly important as it forms an amide bond, which is sensitive to acidic conditions.[12][13] This pH-sensitive cleavage is a key feature exploited in drug delivery systems.[12][13]

The reaction with a primary amine initially forms a maleamic acid intermediate, which can then be cyclized to the corresponding N-substituted dimethylmaleimide.[14]

Application in pH-Responsive Drug Delivery

A significant application of this compound in drug development is its use as a pH-sensitive linker or masking agent for amine-containing drugs or nanocarriers.[12][13] The amide bond formed between DMMA and an amine is stable at physiological pH (7.4) but cleaves in the acidic tumor microenvironment (pH ~6.5-6.8).[12] This triggers a "charge reversal" on the carrier surface from negative to positive, enhancing cellular uptake by tumor cells.[12][13]

Caption: pH-responsive charge reversal mechanism of DMMA in drug delivery.

Diels-Alder Reactions

The electron-deficient double bond in this compound makes it a competent dienophile in Diels-Alder reactions, allowing for the synthesis of complex cyclic systems.[2][4]

Safety and Handling

This compound is considered moderately toxic and is harmful if swallowed.[2][5] It can cause skin, eye, and respiratory tract irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the solid.[6] It should be stored in a cool, dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[6][9]

Conclusion

This compound is a valuable reagent with well-defined chemical and physical properties. Its synthesis is straightforward, and its reactivity has been leveraged in various fields, most notably in the development of advanced, pH-responsive drug delivery systems. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe use in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Crystal structure of 2,3-dimethylmaleic anhydride: continuous chains of electrostatic attraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 766-39-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound 98 766-39-2 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. 2,3-dimethyl maleic anhydride, 766-39-2 [thegoodscentscompany.com]

- 9. This compound | 766-39-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. This compound | 766-39-2 [chemicalbook.com]

- 12. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,3-Dimethylmaleic Anhydride (CAS Number: 766-39-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethylmaleic anhydride (B1165640) (DMMA), a versatile molecule with significant applications in organic synthesis and drug delivery. This document details its physicochemical and spectroscopic properties, provides established experimental protocols for its synthesis and key reactions, and explores its burgeoning role in the development of advanced therapeutic systems. Particular focus is given to its application in pH-responsive nanocarriers for targeted cancer therapy, including its interaction with the Toll-like receptor 4 (TLR4) signaling pathway to induce apoptosis in tumor cells.

Physicochemical Properties

2,3-Dimethylmaleic anhydride is a colorless to pale yellow solid at room temperature.[1] Its core structure is a five-membered ring containing an anhydride functional group and two methyl substituents on the carbon-carbon double bond.[1] This substitution pattern significantly influences its reactivity and physical properties compared to its parent compound, maleic anhydride.

| Property | Value | Reference |

| CAS Number | 766-39-2 | [1][2][3][4] |

| Molecular Formula | C₆H₆O₃ | [2][3] |

| Molecular Weight | 126.11 g/mol | [2][3] |

| Appearance | Colorless to pale yellow solid | [1][2] |

| Melting Point | 93-96 °C | [5] |

| Boiling Point | 223 °C | [5] |

| Density | 1.107 g/cm³ at 100 °C | [6] |

| Solubility | Soluble in benzene, chloroform, ether, and hot alcohol. Slightly soluble in water. | [6] |

Spectroscopic Data

The structural features of this compound have been well-characterized by various spectroscopic techniques.

| Spectroscopy | Key Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.09 (s, 6H) |

| ¹³C NMR | Please refer to the spectral data from chemical databases for detailed shifts. |

| Infrared (IR) | Characteristic strong C=O stretching bands for a cyclic anhydride appear around 1780 cm⁻¹ and 1850 cm⁻¹ (asymmetric and symmetric stretching). |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 126. Key fragments often correspond to the loss of CO and CO₂. |

Synthesis and Reactions

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the dimerization of maleic anhydride in the presence of a catalyst, such as 2-aminopyridine (B139424), followed by acidic workup.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic anhydride

-

2-Aminopyridine

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Water

Procedure:

-

A solution of maleic anhydride in glacial acetic acid is added dropwise to a boiling solution of 2-aminopyridine in glacial acetic acid.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the acetic acid is removed by distillation.

-

A solution of sulfuric acid is added, and the mixture is refluxed.

-

Upon cooling, the crude this compound precipitates and is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization or sublimation.

Key Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactivity as a dienophile in Diels-Alder reactions and its susceptibility to nucleophilic attack by amines.

Due to the electron-withdrawing nature of the anhydride group, this compound is an excellent dienophile in [4+2] cycloaddition reactions. A classic example is its reaction with cyclopentadiene (B3395910).

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

-

This compound

-

Freshly distilled cyclopentadiene

-

Ethyl acetate

Procedure:

-

Dissolve this compound in a minimal amount of ethyl acetate.

-

Add hexane to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add freshly cracked cyclopentadiene to the cooled solution.

-

Allow the reaction to proceed, during which the Diels-Alder adduct will precipitate.

-

Collect the product by vacuum filtration and wash with cold hexane.

-

The product can be purified by recrystallization.

The reaction of this compound with primary amines is a cornerstone for the synthesis of N-substituted dimethylmaleimides. This reaction proceeds through an initial ring-opening to form a maleamic acid intermediate, followed by cyclodehydration.

Experimental Protocol: Synthesis of N-substituted Dimethylmaleimides

Materials:

-

This compound

-

Primary amine

-

Aprotic solvent (e.g., toluene, xylene)

-

Dehydrating agent (optional, e.g., acetic anhydride)

Procedure:

-

Dissolve this compound in an aprotic solvent.

-

Slowly add the primary amine to the solution, often with cooling to control the initial exothermic reaction.

-

Heat the resulting maleamic acid solution to reflux, often with azeotropic removal of water, to facilitate cyclodehydration to the imide.

-

Alternatively, a chemical dehydrating agent can be added to promote ring closure at lower temperatures.

-

After the reaction is complete, the solvent is removed, and the N-substituted dimethylmaleimide is purified by recrystallization or chromatography.[7]

Applications in Drug Development

The unique chemical properties of this compound have made it a valuable tool in the field of drug delivery, particularly for the development of "smart" nanocarriers that respond to the tumor microenvironment.[8]

pH-Responsive Drug Delivery

The amide bond formed between this compound and an amine-containing molecule is stable at physiological pH (7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in tumor tissues (pH ~6.5-6.8).[8] This pH-sensitivity is exploited to create charge-reversal nanoparticles.[8]

These nanocarriers are designed with a negatively charged surface at physiological pH, which helps to prolong their circulation time by avoiding nonspecific interactions with blood components. Upon reaching the acidic tumor microenvironment, the amide linkages hydrolyze, exposing positively charged amine groups. This charge reversal enhances the uptake of the nanocarriers by cancer cells, leading to targeted drug delivery.

Induction of Apoptosis via TLR4 Signaling

Emerging research suggests that this compound can directly induce apoptosis in tumor cells by acting as a ligand for Toll-like receptor 4 (TLR4).[3] TLR4 is a component of the innate immune system that, upon activation, can trigger signaling cascades leading to inflammation and programmed cell death.

The binding of this compound to TLR4 is thought to initiate a downstream signaling cascade involving the adaptor protein MyD88.[9] This leads to the activation of IRAK kinases and TRAF6, ultimately resulting in the activation of the transcription factor NF-κB and the induction of a pro-inflammatory response. Concurrently, this pathway can also trigger the activation of caspases, the key executioners of apoptosis, leading to the programmed death of cancer cells.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical with well-established utility in organic synthesis and significant potential in the development of novel drug delivery systems. Its unique pH-sensitive properties make it an ideal component for creating intelligent nanocarriers for targeted cancer therapy. Furthermore, its ability to induce apoptosis through TLR4 signaling opens up new avenues for its application as a direct anti-cancer agent. This guide provides a solid foundation for researchers and drug development professionals to explore and harness the full potential of this remarkable molecule.

References

- 1. CAS 766-39-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 766-39-2 | FD42376 [biosynth.com]

- 4. Page loading... [guidechem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Dimethylmaleic anhydride | C6H6O3 | CID 13010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the TLR4/MyD88 signaling pathway contributes to the development of human hepatocellular carcinoma via upregulation of IL-23 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dimethylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-dimethylmaleic anhydride (B1165640), a versatile reagent with significant applications in organic synthesis and advanced drug delivery systems. Its unique pH-sensitive properties make it a valuable tool for researchers developing targeted therapeutics.

Core Properties and Data

2,3-Dimethylmaleic anhydride, also known as pyrocinchonic anhydride, is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [2][3] |

| Molecular Weight | 126.11 g/mol | [2][3] |

| CAS Number | 766-39-2 | [2] |

| Appearance | White to beige crystalline powder/flakes | [1][4] |

| Melting Point | 93-96 °C | [4] |

| Boiling Point | 223 °C | [4] |

| Density | 1.107 g/cm³ | [3] |

| Solubility | Soluble in ethanol, ether, chloroform. Slightly soluble in water. | [5] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the decarboxylative dimerization of maleic anhydride catalyzed by an amine, such as 2-aminopyridine (B139424), in acetic acid.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic anhydride (2.0 mol, 196.2 g)

-

2-Aminopyridine (1.0 mol, 94.1 g)

-

Glacial Acetic Acid (AcOH) (500 mL)

-

2 M Sulfuric Acid (H₂SO₄) (600 mL)

-

Deionized Water (H₂O)

Procedure:

-

To a boiling solution of 2-aminopyridine in 200 mL of acetic acid, a solution of maleic anhydride in 300 mL of acetic acid is added dropwise over 1 hour. A strong evolution of carbon dioxide will be observed.

-

The reaction mixture is heated at reflux for an additional 2.5 hours.

-

The acetic acid is then distilled off using a Claisen bridge.

-

After cooling, 600 mL of 2 M sulfuric acid is added, and the mixture is stirred at reflux for 2 hours.

-

The mixture is cooled, and the precipitated crystals are filtered.

-

The crystals are washed with 2 M sulfuric acid (3 x 50 mL) and then with deionized water (2 x 50 mL).

-

The resulting light brown scales are dried in a desiccator over P₂O₅ for 24 hours to yield colorless crystals of this compound.[6]

Experimental Protocol: Purification by Sublimation

For higher purity, this compound can be purified by vacuum sublimation.

Procedure:

-

The crude this compound is placed in a sublimation apparatus.

-

The apparatus is evacuated to a pressure of 0.02 mbar.

-

The apparatus is heated to 60 °C. The purified this compound will sublime and collect on the cold finger as colorless crystals.[6]

Key Applications in Research and Drug Development

A significant application of this compound is its use as a pH-sensitive linker or protecting group for amine functionalities. The resulting maleamic acid is stable at physiological pH (around 7.4) but readily cleaves under the mildly acidic conditions found in tumor microenvironments or endosomes (pH 5.0-6.8).[7] This property is exploited in the design of "smart" drug delivery systems that release their therapeutic payload specifically at the target site.

The reaction of this compound with a primary or secondary amine on a drug or carrier molecule forms a reversible amide bond. This modification masks the positive charge of the amine, often rendering the conjugate negatively charged and prolonging its circulation time in the bloodstream. Upon reaching the acidic tumor environment, the amide bond is hydrolyzed, regenerating the amine and releasing the drug or activating the carrier.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. US4639531A - Process for the preparation of dimethylmaleic anhydride - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 2,3-dimethylmaleic anhydride (B1165640), a valuable reagent and building block in organic synthesis and drug development. This document details the prevalent decarboxylative dimerization method, explores alternative synthetic routes, and presents key quantitative data in a structured format for easy comparison. Experimental procedures are outlined to facilitate replication, and reaction pathways and workflows are visualized for enhanced understanding.

Core Synthesis Protocol: Decarboxylative Dimerization of Maleic Anhydride/Acid

The most commonly employed and well-documented method for synthesizing 2,3-dimethylmaleic anhydride is the decarboxylative dimerization of maleic anhydride or maleic acid. This reaction is typically catalyzed by a heterocyclic amine, such as 2-aminopyridine (B139424) or 2-phenylaminopyridine, in a suitable solvent like glacial acetic acid.[1][2][3][4][5] The general principle involves the reaction of two equivalents of the starting material, which, through a series of intermediates, dimerize with the loss of carbon dioxide to form the desired product.

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound via decarboxylative dimerization. This allows for a direct comparison of reaction conditions and their impact on product yield.

| Starting Material(s) | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Melting Point (°C) |

| Maleic anhydride | 2-Aminopyridine | Glacial Acetic Acid | Reflux | 3.5 hours | 54% | 91-92 |

| Maleic anhydride | 2-Aminopyridine | Glacial Acetic Acid | Reflux | 48 hours | 54% | 91-93 |

| Maleic acid | 2-Phenylaminopyridine | Glacial Acetic Acid | Reflux | 48 hours | 42% | 91-93 |

| Maleic acid | 2-Phenylaminopyridine | Glacial Acetic Acid | Reflux | 14 hours | 35.6% | 91-93 |

| Maleic anhydride & Maleic acid | 2-Phenylaminopyridine | Glacial Acetic Acid | Reflux | 3 hours | 54% | 91-93 |

| Maleic anhydride | 2-Phenylaminopyridine & Sodium Acetate | Glacial Acetic Acid | Reflux | 18 hours | 44.3% | 91-93 |

Detailed Experimental Protocol: 2-Aminopyridine-Catalyzed Dimerization of Maleic Anhydride

This protocol is a synthesis of the most complete procedures found in the literature.[1][2]

Materials:

-

Maleic Anhydride (2.0 mol, 196.2 g)

-

2-Aminopyridine (1.0 mol, 94.1 g)

-

Glacial Acetic Acid (500 mL)

-

2 M Sulfuric Acid (600 mL)

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Claisen bridge for distillation (optional)

-

Büchner funnel and flask

-

Desiccator with P₂O₅

Procedure:

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add 2-aminopyridine (94.1 g) and 200 mL of glacial acetic acid. Heat the mixture to reflux with stirring to obtain a clear solution.

-

Addition of Maleic Anhydride: Dissolve maleic anhydride (196.2 g) in 300 mL of glacial acetic acid. Add this solution dropwise to the boiling 2-aminopyridine solution over a period of 1 hour. A strong evolution of carbon dioxide will be observed.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 2.5 hours.

-

Solvent Removal: Remove the acetic acid by distillation, optionally using a Claisen bridge.

-

Hydrolysis and Precipitation: To the residue, add 600 mL of 2 M sulfuric acid and stir the mixture at reflux for 2 hours.

-

Isolation and Purification: Cool the mixture to room temperature, which should induce the precipitation of the product. Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals sequentially with three 50 mL portions of 2 M sulfuric acid and then with two 50 mL portions of deionized water.

-

Drying: Dry the product in a desiccator over phosphorus pentoxide for 24 hours. The final product should be colorless crystals. Sublimation at 60 °C and 0.02 mbar can be performed for further purification.

Characterization Data:

-

Melting Point: 91-92 °C[1]

-

¹H NMR (CDCl₃): δ 2.02 (s, 6H, CH₃)[1]

-

¹³C NMR (75 MHz, CDCl₃): δ 9.2, 140.7, 166.0[1]

-

Infrared (ATR): 1815, 1791, 1734, 1687, 1278, 1123 cm⁻¹[1]

-

Mass Spectrum (m/z %): 126 (15, [M⁺]), 82 (38), 54 (91), 50 (30), 39 (100)[1]

Visualizing the Synthesis

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

References

An In-depth Technical Guide on the Solubility of 2,3-Dimethylmaleic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylmaleic anhydride (B1165640) in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on summarizing the existing qualitative information and presenting a detailed, standardized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the solubility characteristics of this compound.

Introduction to 2,3-Dimethylmaleic Anhydride

This compound is a cyclic dicarboxylic anhydride. It serves as a versatile reagent in organic synthesis, including in the preparation of maleimides and as a reversible amino-protecting group for proteins, which is particularly relevant in the development of drug delivery systems. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Profile

Based on available data, this compound exhibits a varied solubility profile in common organic solvents. This qualitative information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are not precise and solubility can be temperature-dependent.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [1][2][3][4][5] |

| Ether | Soluble | [1][2][3][4][5] |

| Chloroform (B151607) | Soluble / Slightly Soluble | [1][2][3][4][5] |

| Ethyl Acetate | Slightly Soluble | [1][2] |

| Benzene | Very Soluble | [6] |

| Water | Slightly Soluble | [1][2][3][4][5] |

It is noteworthy that some sources describe the solubility in chloroform as both "soluble" and "slightly soluble," which highlights the ambiguity of qualitative descriptors and the need for quantitative measurement.[1][2][3][4][5]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reproducible solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (B75204) and inert septa

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach solid-liquid equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant experimental temperature for several hours to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, clean vial. This step removes any microscopic, undissolved particles.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the mass of the dissolved anhydride can be determined by evaporating the solvent from the filtered aliquot and weighing the residue. The solubility is then calculated as the mass of the residue per volume or mass of the solvent.

-

Instrumental Analysis: Alternatively, and often more accurately, the concentration of this compound in the filtered solution can be determined using a pre-validated analytical technique such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). A calibration curve prepared with standard solutions of known concentrations is required for this approach.

-

-

Data Analysis: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction. The experiment should be repeated multiple times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While qualitative data provides a general understanding of the solubility of this compound, quantitative measurements are essential for its effective use in research and development. The provided experimental protocol for the shake-flask method offers a robust framework for obtaining reliable and reproducible solubility data. The generation of such quantitative data will be invaluable for optimizing reaction conditions, developing purification strategies, and designing novel formulations and drug delivery systems. Researchers are strongly encouraged to perform these quantitative experiments to build a more comprehensive understanding of this important chemical compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound | 766-39-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 2,3-Dimethylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Dimethylmaleic anhydride (B1165640) (DMMA), a pivotal reagent and intermediate in organic synthesis and advanced drug delivery systems. We will delve into its core physical properties, with a specific focus on its melting point, detail experimental protocols for its synthesis, and visualize key processes to facilitate understanding.

Core Physical and Chemical Properties

2,3-Dimethylmaleic anhydride is a cyclic dicarboxylic anhydride that appears as a white to off-white or beige crystalline solid at room temperature.[1][2] Its structure, featuring two methyl groups on the carbon-carbon double bond, influences its stability and reactivity.[3][4] This compound is relatively stable under ambient conditions but will hydrolyze in the presence of water to form 2,3-dimethylmaleic acid.[2] It is sparingly soluble in water but shows good solubility in various organic solvents, including toluene, acetone, ethanol, ether, and chloroform.[2][3][5]

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 93-96 °C | [6][7] |

| 89.0-99.0 °C | [1] | |

| 91-92 °C | [8] | |

| Boiling Point | 223 °C (lit.) | [6][7] |

| 119 °C / 20 mmHg | [5] | |

| Density | 1.107 g/cm³ (at 100 °C) | [6] |

| Molecular Formula | C₆H₆O₃ | [2] |

| Molecular Weight | 126.11 g/mol | [7] |

| CAS Number | 766-39-2 | [5][6] |

| Appearance | White to beige crystals or crystalline powder/flakes | [1][2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the decarboxylative dimerization of maleic anhydride.[9] A common laboratory-scale procedure utilizes an amine catalyst in a suitable solvent. The following protocol is a representative example.[8][10]

Materials:

-

Maleic anhydride (0.5 mol)

-

2-Aminopyridine (B139424) (0.05 mol)

-

Glacial Acetic Acid (200 mL)

-

2 M Sulfuric Acid

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Büchner funnel and filter paper

-

Desiccator with a drying agent (e.g., P₂O₅)

Procedure:

-

Reaction Setup: A solution of 2-aminopyridine (0.05 mol) in glacial acetic acid (200 mL) is brought to a boil in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reactant: A solution of maleic anhydride (0.5 mol) in glacial acetic acid is added dropwise to the boiling solution over a period of approximately one hour. Vigorous evolution of CO₂ will be observed.[8]

-

Reflux: The reaction mixture is heated at reflux for an additional 2.5 to 48 hours.[8][10]

-

Solvent Removal: After the reflux period, the glacial acetic acid is removed by distillation.[8]

-

Hydrolysis and Precipitation: 2 M H₂SO₄ (600 mL) is added to the residue, and the mixture is stirred at reflux for 2 hours to facilitate the precipitation of the product.[8]

-

Isolation and Purification: After cooling, the precipitated crystals are collected by vacuum filtration. The crude product is washed sequentially with 2 M H₂SO₄ and deionized water.[8]

-

Drying: The purified, colorless crystals of this compound are dried in a desiccator over P₂O₅.[8]

Melting Point Determination

The melting point is a critical parameter for assessing the purity of the synthesized compound. A standard capillary melting point method is employed.

Materials:

-

Purified this compound crystals

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small sample (2-3 mm high) into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~75 °C).

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely melted into a clear liquid. For high-purity this compound, this range is typically narrow, for instance, 93-96 °C.[6]

Visualized Workflow and Applications

Synthesis Workflow

The chemical synthesis of this compound from maleic anhydride is a well-established process. The following diagram illustrates the key stages of this transformation.

Caption: Workflow for the synthesis of this compound.

Application in pH-Responsive Drug Delivery

In drug development, this compound (DMMA) is a key component in creating "smart" nanocarriers for targeted cancer therapy.[11][12] DMMA can be used to modify nanocarriers, creating a negatively charged surface that is stable in the neutral pH of blood. However, upon reaching the acidic tumor microenvironment, the amide bond formed by DMMA is cleaved.[13] This cleavage triggers a charge reversal from negative to positive, enhancing the nanocarrier's ability to penetrate tumor tissue and be internalized by cancer cells.[11][13]

The logical relationship of this pH-responsive mechanism is illustrated below.

Caption: pH-responsive charge reversal mechanism of DMMA in drug delivery.

References

- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 766-39-2 [chemicalbook.com]

- 4. CAS 766-39-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 766-39-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 766-39-2 [amp.chemicalbook.com]

- 7. This compound 98 766-39-2 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems [ouci.dntb.gov.ua]

- 13. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 2,3-Dimethylmaleic Anhydride: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key organic molecules is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2,3-dimethylmaleic anhydride (B1165640), a crucial building block in organic synthesis.

This document details the characteristic spectral signatures of 2,3-dimethylmaleic anhydride, presenting quantitative data in accessible formats and outlining the experimental protocols for data acquisition. A logical diagram illustrating the relationship between the compound and its spectral analysis is also provided to enhance comprehension.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra yield distinct and informative signals.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the molecule's symmetry. A single resonance is observed, corresponding to the six equivalent protons of the two methyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Solvent | Multiplicity | Integration | Assignment |

| 2.085 | CDCl₃ | Singlet | 6H | 2 x -CH₃ |

Citation: The ¹H NMR spectrum was recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃).[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to symmetry, three distinct signals are expected for the carbonyl carbons, the olefinic carbons, and the methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Solvent | Assignment |

| 8.6 | CDCl₃ | -CH₃ |

| 139.1 | CDCl₃ | C=C |

| 167.3 | CDCl₃ | C=O |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound prominently displays the characteristic absorptions of a cyclic acid anhydride.

The most notable features are the two strong carbonyl (C=O) stretching bands, a hallmark of the anhydride functional group. The presence of a carbon-carbon double bond (C=C) within the ring also gives rise to a characteristic absorption band.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | C=O stretch (symmetric) |

| ~1770 | Strong | C=O stretch (asymmetric) |

| ~1650 | Medium | C=C stretch |

| ~1270 | Strong | C-O-C stretch |

Note: The exact positions of the IR peaks can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline standardized protocols for NMR and FTIR analysis of solid organic compounds like this compound.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: A small quantity of the this compound sample (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Standard pulse sequences are used to obtain the ¹H and ¹³C{¹H} (proton-decoupled) spectra. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FTIR spectrometer.

-

Spectral Measurement: The infrared spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

Logical Relationship Diagram

The following diagram illustrates the workflow from the chemical compound to the acquisition and interpretation of its spectroscopic data.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Chemistry of Amine-Anhydride Interactions: A Deep Dive into 2,3-Dimethylmaleic Anhydride Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reaction of 2,3-dimethylmaleic anhydride (B1165640) (DMMA) with amines is a cornerstone of advanced bioconjugation and drug delivery strategies. The unique pH-sensitive nature of the resulting amide linkage offers a powerful tool for creating reversible modifications of proteins and designing sophisticated, environment-responsive therapeutic systems. This technical guide provides a comprehensive overview of the core principles governing the reactivity of DMMA with primary and secondary amines, supported by quantitative data, detailed experimental protocols, and visualizations of the key chemical pathways.

Core Reaction and Mechanism

2,3-Dimethylmaleic anhydride reacts readily with primary and secondary amines via nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a stable N-substituted 2,3-dimethylmaleamic acid. This initial reaction is typically rapid and proceeds under mild conditions.[1]

With primary amines, the resulting maleamic acid can undergo a subsequent intramolecular cyclization, particularly with heating or in the presence of a dehydrating agent, to form a stable N-substituted 2,3-dimethylmaleimide.[2][3] Secondary amines, lacking the second proton on the nitrogen, do not typically form the corresponding imide under these conditions.

A critical feature of the amide bond formed from DMMA and amines is its susceptibility to cleavage under mildly acidic conditions.[2][4] This reversibility is attributed to intramolecular catalysis, where the neighboring carboxylic acid group of the maleamic acid facilitates the hydrolysis of the amide bond. This process regenerates the original amine and 2,3-dimethylmaleic acid. The presence of the two methyl groups on the double bond of the maleic anhydride moiety enhances this acid sensitivity compared to unsubstituted maleic anhydride.[5]

Quantitative Analysis of Reactivity

The efficiency and outcome of the reaction between this compound and amines are influenced by several factors, including the nature of the amine, solvent, temperature, and pH. The stability of the resulting amide or imide linkage is also a key parameter, particularly for applications requiring controlled release.

Reaction Conditions and Product Distribution

The reaction between n-butylamine and this compound has been studied to optimize the synthesis of the corresponding maleamic acid. The choice of solvent and the presence of a basic catalyst can significantly impact the product distribution between the desired maleamic acid and the cyclized maleimide (B117702).[6][7]

| Amine | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Product Distribution (Maleamic Acid : Maleimide : Anhydride) |

| n-Butylamine | Dichloromethane | - | 30 | 4 | 93 : 7 : 0 |

| n-Butylamine | Acetonitrile | - | 30 | 4 | 91 : 9 : 0 |

| n-Butylamine | N,N-Dimethylformamide | - | 30 | 4 | 59 : 41 : 0 |

| n-Butylamine | N,N-Dimethylformamide | Triethylamine (1.0) | 30 | 4 | 96 : 4 : 0 |

Table 1: Influence of reaction conditions on the product distribution in the reaction of n-butylamine with this compound. Data compiled from[7].

pH-Dependent Hydrolysis of N-Alkylmaleamic Acids

The rate of hydrolysis of the amide bond in N-substituted 2,3-dimethylmaleamic acids is highly dependent on the pH of the environment. This pH-sensitivity is the basis for its use in stimuli-responsive drug delivery systems.

| Maleamic Acid Derivative | pH | Half-life (t½) |

| N-Aryl-2,3-dimethylmaleamic acid | 5.0 | Minutes to hours (cleavage observed) |

| N-Aryl-2,3-dimethylmaleamic acid | 7.4 | Stable |

Table 2: General pH-dependent stability of N-aryl-2,3-dimethylmaleamic acids. Specific half-life values vary depending on the substituent on the aryl group. This data is generalized from the principles described in[2][5].

Experimental Protocols

The following are representative protocols for the synthesis of an N-substituted 2,3-dimethylmaleamic acid and its subsequent cyclization to the corresponding maleimide.

Synthesis of N-Phenyl-2,3-dimethylmaleamic Acid

This protocol describes the initial ring-opening reaction to form the maleamic acid.[8]

Materials:

-

This compound (10.0 g, 79.3 mmol)

-

Aniline (B41778) (7.38 g, 79.3 mmol)

-

Diethyl ether (120 mL)

-

250 mL round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (79.3 mmol) of this compound in 100 mL of diethyl ether.

-

Slowly add a solution of 7.38 g (79.3 mmol) of aniline in 20 mL of diethyl ether to the stirred solution at room temperature over a period of 30 minutes. A precipitate will form upon addition.

-

Stir the resulting slurry for an additional 2 hours at room temperature.

-

The product, N-phenyl-2,3-dimethylmaleamic acid, can be isolated by filtration, washed with diethyl ether, and dried.

Synthesis of N-Alkyl-2,3-dimethylmaleimide

This protocol outlines the cyclodehydration of an N-alkyl maleamic acid to the corresponding maleimide using a chemical dehydrating agent.[3]

Materials:

-

N-Alkyl-2,3-dimethylmaleamic acid

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Reaction vessel equipped with a Dean-Stark trap or equivalent for water removal

Procedure:

-

Dissolve the N-alkyl-2,3-dimethylmaleamic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water generated during the cyclization is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by standard workup procedures, which may include washing with an aqueous base to remove the acid catalyst, followed by solvent evaporation and purification (e.g., recrystallization or chromatography).

Visualizing Reaction Pathways and Applications

The unique reactivity of this compound lends itself to various applications, particularly in the realm of targeted drug delivery. The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a conceptual workflow for a pH-responsive drug delivery system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]

- 4. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in this compound (DMMA)-Modified Nanocarriers in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrolysis of 2,3-Dimethylmaleic Anhydride: Mechanism and Rate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 2,3-dimethylmaleic anhydride (B1165640), a critical reaction in various chemical and pharmaceutical applications. Due to the limited availability of direct kinetic data for 2,3-dimethylmaleic anhydride, this guide also draws upon established principles from analogous cyclic anhydrides, such as maleic anhydride and acetic anhydride, to provide a thorough understanding of the reaction mechanism and influencing factors.

Core Concepts: The Hydrolysis Mechanism

The hydrolysis of this compound involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of 2,3-dimethylmaleic acid. The reaction can be influenced by pH, temperature, and the solvent system.

The general mechanism can be described in the following steps:

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the this compound.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

-

Ring Opening and Proton Transfer: The anhydride ring opens, and a proton is transferred from the attacking water molecule to one of the carbonyl oxygens, leading to the formation of the dicarboxylic acid, 2,3-dimethylmaleic acid.

The reaction is susceptible to both acid and base catalysis. In acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by water[1]. Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a faster reaction rate[1].

Factors Influencing Hydrolysis Rate

The rate of hydrolysis of this compound is influenced by several factors:

-

pH: The hydrolysis of the related maleamic acids is highly pH-dependent, with increased rates under acidic conditions. This is a key feature utilized in pH-sensitive drug delivery systems[2]. While direct data for the anhydride is limited, it is expected to follow a similar trend, with both acid and base catalysis accelerating the reaction compared to neutral pH.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Solvent: The polarity of the solvent can influence the rate of hydrolysis.

-

Substituents: The presence of the two methyl groups on the double bond of this compound will influence its reactivity compared to unsubstituted maleic anhydride due to electronic and steric effects.

Quantitative Data

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| OEG-NH-2,3-dimethylmaleamic acid | 5.5 | 37 | Not explicitly stated, but hydrolysis is monitored over time. | Su et al., 2017[2] |

| OEG-NH-2,3-dimethylmaleamic acid | 6.5 | 37 | Not explicitly stated, but hydrolysis is monitored over time. | Su et al., 2017[2] |

| OEG-NH-2,3-dimethylmaleamic acid | 7.4 | 37 | Not explicitly stated, but hydrolysis is monitored over time. | Su et al., 2017[2] |

Note: The table above refers to the hydrolysis of the amic acid derivative, not the anhydride itself. The data indicates the susceptibility of the amide bond to hydrolysis under different pH conditions, which is a related but distinct process from the hydrolysis of the parent anhydride.

Experimental Protocols

Several analytical techniques can be employed to monitor the hydrolysis of this compound and determine its reaction kinetics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the real-time progress of the hydrolysis reaction by observing the disappearance of the reactant signals and the appearance of the product signals.

Protocol adapted from Su et al., 2017[2] for monitoring the hydrolysis of a derivative:

-

Sample Preparation:

-

Prepare buffer solutions (e.g., phosphate (B84403) or acetate (B1210297) buffers) at the desired pH values in D₂O.

-

Dissolve a known concentration of this compound in a deuterated organic solvent that is miscible with the buffer (e.g., DMSO-d₆).

-

Initiate the reaction by adding a specific volume of the anhydride stock solution to the pre-thermostated buffer solution in an NMR tube.

-

-

NMR Data Acquisition:

-

Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature (e.g., 37 °C).

-

Acquire ¹H NMR spectra at regular time intervals. The methyl protons of this compound and the resulting 2,3-dimethylmaleic acid will have distinct chemical shifts, allowing for their quantification.

-

-

Data Analysis:

-

Integrate the signals corresponding to the methyl protons of the anhydride and the acid in each spectrum.

-

The extent of hydrolysis at each time point can be calculated from the ratio of the integral of the product to the sum of the integrals of the reactant and product.

-

Plot the concentration of this compound versus time to determine the reaction order and the rate constant.

-

HPLC is a versatile technique for separating and quantifying the components of a reaction mixture, making it suitable for kinetic studies of hydrolysis.

General Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare buffer solutions at the desired pH values.

-

Initiate the hydrolysis by adding a known volume of the anhydride stock solution to the pre-thermostated buffer solution.

-

-

HPLC Analysis:

-

At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with the mobile phase or a suitable quenching agent).

-

Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV detector.

-

Use a mobile phase gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile (B52724) to separate the anhydride from the diacid product.

-

Monitor the elution of the compounds by UV absorbance at an appropriate wavelength.

-

-

Data Analysis:

-

Generate calibration curves for both this compound and 2,3-dimethylmaleic acid.

-

Determine the concentration of the anhydride and the acid in each sample from their respective peak areas using the calibration curves.

-

Plot the concentration of the anhydride versus time to determine the kinetic parameters.

-

FTIR spectroscopy can be used for in-situ monitoring of the hydrolysis reaction by tracking the disappearance of the characteristic anhydride carbonyl stretching bands and the appearance of the carboxylic acid carbonyl stretching band.

General Protocol:

-

Calibration:

-

Obtain the FTIR spectra of known concentrations of this compound and 2,3-dimethylmaleic acid in the chosen solvent system to create calibration curves. The anhydride typically shows two carbonyl stretching bands, while the carboxylic acid shows one.

-

-

Reaction Monitoring:

-

Set up the reaction in a suitable reaction vessel equipped with an in-situ FTIR probe.

-

Initiate the hydrolysis reaction.

-

Acquire FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

Measure the absorbance of the characteristic carbonyl peaks for the anhydride and the acid at each time point.

-

Use the calibration curves to determine the concentrations of the reactant and product over time.

-

Plot the concentration of the anhydride versus time to calculate the reaction rate and order.

-

Conclusion

The hydrolysis of this compound to 2,3-dimethylmaleic acid is a fundamental reaction with significant implications in organic synthesis and drug delivery. While direct kinetic data for this specific anhydride is limited, this guide provides a comprehensive framework for understanding its hydrolysis mechanism and the factors that influence its rate, drawing on established principles from related compounds. The detailed experimental protocols for NMR, HPLC, and FTIR spectroscopy offer researchers the necessary tools to conduct their own kinetic studies and further elucidate the reactivity of this important molecule. Further research is warranted to establish a comprehensive quantitative dataset for the hydrolysis of this compound under a variety of conditions.

References

An In-Depth Technical Guide to the Safety of 2,3-Dimethylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 2,3-Dimethylmaleic Anhydride (B1165640) (DMMA), a compound of increasing interest in chemical synthesis and drug delivery systems. Understanding its hazardous properties and implementing appropriate safety measures is paramount for all personnel handling this substance.

Chemical and Physical Properties

2,3-Dimethylmaleic anhydride is a white to off-white crystalline solid.[1] It is a cyclic acid anhydride, which contributes to its reactivity, particularly with nucleophiles such as water and amines.[1]

| Property | Value | Source |

| CAS Number | 766-39-2 | [this compound |

| Molecular Formula | C₆H₆O₃ | [this compound |

| Molecular Weight | 126.11 g/mol | [this compound |

| Melting Point | 93-96 °C | --INVALID-LINK-- |

| Boiling Point | 223 °C at 760 mmHg | --INVALID-LINK-- |

| Vapor Pressure | 0.099 mmHg at 25 °C (estimated) | --INVALID-LINK-- |

| Flash Point | 95.6 °C | [this compound |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and chloroform. | [this compound |

| Stability | Moisture sensitive; reacts with water to form 2,3-dimethylmaleic acid. | --INVALID-LINK-- |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Mechanism of Action and Reactivity:

As an acid anhydride, this compound readily reacts with nucleophiles. This reactivity is the basis of its biological effects. It can acylate proteins and other biological molecules, potentially leading to cellular dysfunction.

Of particular interest to drug development professionals is its pH-sensitive reactivity. The amide bonds formed from the reaction of this compound with amine groups are susceptible to cleavage under acidic conditions, a property exploited in drug delivery systems for targeted release in the acidic tumor microenvironment.

Carcinogenicity:

There is limited data on the carcinogenicity of this compound. One study noted that it induced sarcomas in 3 out of 5 rats, suggesting potential carcinogenic activity. It is listed as a "questionable carcinogen with experimental tumorigenic data."

Experimental Protocols

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following diagram outlines a general workflow for selecting PPE.

4.2. Spill Cleanup Protocol

In the event of a spill, follow these procedures promptly and safely.

4.3. Decontamination Protocol

Equipment:

-

Initial Cleaning: Physically remove any visible solid residue.

-

Solvent Rinse: Rinse equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol, ethyl acetate) in a chemical fume hood. Collect the solvent rinse as hazardous waste.

-

Aqueous Wash: Wash with soap and water.

-

Final Rinse: Rinse with deionized water.

-

Drying: Allow to air dry completely.

Personal Protective Equipment (PPE):

-

Gloves: Remove gloves by turning them inside out and dispose of them as hazardous waste.

-

Lab Coat/Apron: If contaminated, remove carefully and place in a labeled bag for laundering or disposal according to institutional guidelines.

-

Goggles/Face Shield: Clean with soap and water.

First Aid Measures

Immediate medical attention is required for any significant exposure.[2]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Handling

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[2] It is moisture-sensitive and should be stored under an inert atmosphere if possible.

-

Handling: Handle in a chemical fume hood. Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[2]

Disposal Considerations

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Signaling Pathway and Logical Relationships in Drug Delivery

The pH-sensitive nature of the amide bond formed by this compound is a key feature in its application in drug delivery systems. The following diagram illustrates this logical relationship.

References

Unveiling the Solid-State Architecture of 2,3-Dimethylmaleic Anhydride: A Technical Guide

For Immediate Release